molecular formula C15H10ClFO4 B6410787 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid CAS No. 1261935-48-1

2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid

Cat. No.: B6410787
CAS No.: 1261935-48-1
M. Wt: 308.69 g/mol
InChI Key: BAQYVUZZVXNLON-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxycarbonyl group, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid can be achieved through a multi-step process. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with methyl 3-chloro-4-methoxycarbonylphenylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The methoxycarbonyl group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids or derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: Alcohols or aldehydes.

    Oxidation: Higher carboxylic acids or derivatives.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It can be used in the study of biochemical pathways and interactions due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxycarbonyl, and fluorine groups can influence its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-methoxycarbonylphenyl)acetic acid
  • 3-Chloro-4-methoxycarbonylphenylboronic acid

Comparison: Compared to similar compounds, 2-(3-Chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

2-(3-chloro-4-methoxycarbonylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-4-2-8(6-13(11)16)12-7-9(17)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQYVUZZVXNLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692003
Record name 3'-Chloro-5-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-48-1
Record name 3'-Chloro-5-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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